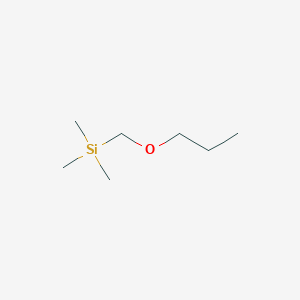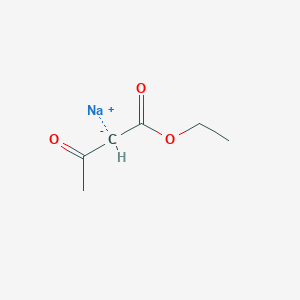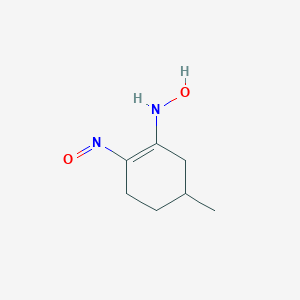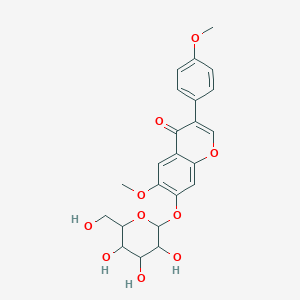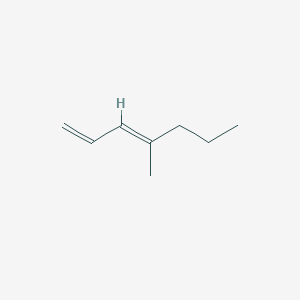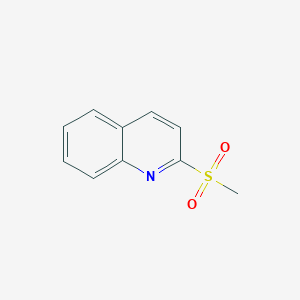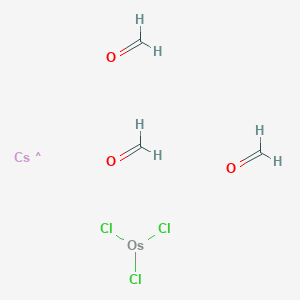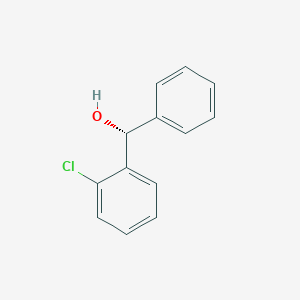
(+)-2-Chlorobenzhydrol
Descripción general
Descripción
(+)-2-Chlorobenzhydrol, also known as (+)-2-CBH, is a chiral compound that is widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. This compound is often used as a chiral auxiliary in asymmetric synthesis reactions due to its ability to induce chirality in other molecules.
Mecanismo De Acción
The mechanism of action of (+)-2-Chlorobenzhydrol is not well understood. However, it is believed that the compound induces chirality in other molecules through a process known as diastereoselective reduction. This process involves the selective reduction of one diastereomer of a molecule, resulting in the formation of a chiral product.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of (+)-2-Chlorobenzhydrol. However, it is known that the compound is relatively non-toxic and has low acute toxicity. It is also not mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (+)-2-Chlorobenzhydrol in lab experiments is its ability to induce chirality in other molecules. This makes it a valuable tool for synthesizing chiral compounds. In addition, the compound is relatively non-toxic and has low acute toxicity, making it safe to handle in the lab. However, one limitation of using (+)-2-Chlorobenzhydrol is that it can be expensive to purchase.
Direcciones Futuras
There are several future directions for research involving (+)-2-Chlorobenzhydrol. One area of research could involve the development of new methods for synthesizing the compound. Another area of research could involve the application of (+)-2-Chlorobenzhydrol in the synthesis of new chiral compounds. Additionally, research could focus on understanding the mechanism of action of (+)-2-Chlorobenzhydrol and its potential applications in other areas of chemistry and biology.
Aplicaciones Científicas De Investigación
(+)-2-Chlorobenzhydrol is widely used in scientific research as a chiral auxiliary in asymmetric synthesis reactions. This compound can induce chirality in other molecules, making it a valuable tool for synthesizing chiral compounds. In addition, (+)-2-Chlorobenzhydrol has been used in the synthesis of various natural products and pharmaceuticals. For example, it has been used in the synthesis of the antihistamine drug loratadine.
Propiedades
Número CAS |
16071-26-4 |
|---|---|
Nombre del producto |
(+)-2-Chlorobenzhydrol |
Fórmula molecular |
C13H11ClO |
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
(R)-(2-chlorophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H11ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m1/s1 |
Clave InChI |
JGDRELLAZGINQM-CYBMUJFWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H](C2=CC=CC=C2Cl)O |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

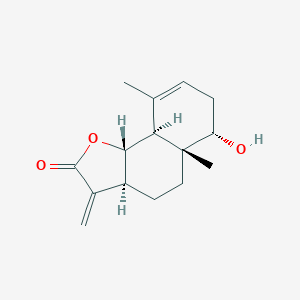
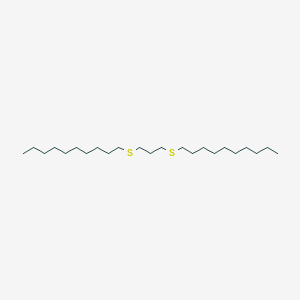

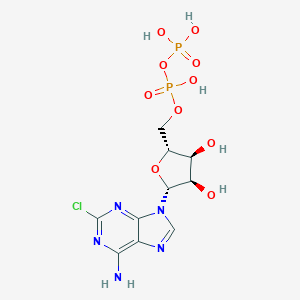
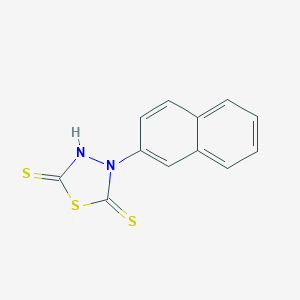
![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)
